4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide
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Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide is a complex organic compound that features a benzofuran moiety. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug design . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzofuran core, which can be synthesized from 2,2-dimethyl-2,3-dihydrobenzofuran . This intermediate is then functionalized to introduce the oxy-methyl group and subsequently reacted with N-(3-ethoxypropyl)benzamide under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: A simpler benzofuran derivative with similar core structure.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another compound with a benzofuran-like structure used in different applications.
Uniqueness
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29NO4 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C23H29NO4/c1-4-26-14-6-13-24-22(25)18-11-9-17(10-12-18)16-27-20-8-5-7-19-15-23(2,3)28-21(19)20/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,25) |
InChI Key |
LGUUNEAVFTYTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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